molecular formula C17H13N5O2 B2409168 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide CAS No. 951895-27-5

5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B2409168
CAS RN: 951895-27-5
M. Wt: 319.324
InChI Key: DJZRXDXFJGBMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrazole derivatives are a class of compounds that have received significant attention in medicinal chemistry due to their wide range of biological activities . They are often used as bioisosteres for carboxylic acid groups . The benzofuran component is a heterocyclic compound that is also found in a variety of biologically active compounds .


Synthesis Analysis

The most direct and convenient route to 5-substituted-1H-tetrazoles, a class of compounds that includes the tetrazole component of the compound you’re interested in, is [2+3]-cycloaddition between a nitrile and an azide .


Molecular Structure Analysis

The molecular structure of a compound can significantly influence its biological activity. For example, the introduction of a 1H-tetrazol-5-yl group to a coumarin scaffold was found to significantly enhance the potency of GPR35 agonists .


Chemical Reactions Analysis

The chemical reactions involving tetrazole derivatives can be quite diverse, depending on the other functional groups present in the molecule. For example, G protein-coupled receptor-35 (GPR35) agonists based on a coumarin scaffold were found to have enhanced potency with the introduction of a 1H-tetrazol-5-yl group .

Scientific Research Applications

Synthesis and Characterization

A pivotal area of research on "5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide" involves the synthesis and characterization of its derivatives, which have been extensively studied for their antimicrobial properties. For instance, the synthesis and in vitro antimicrobial screening of novel series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been reported, demonstrating excellent yields through cyclocondensation reactions (Idrees et al., 2020). Similarly, innovative derivatives featuring oxothiazolidin and carboxamide groups have been synthesized and evaluated for their antibacterial activity against a panel of pathogenic microorganisms, indicating the compound's potential as a basis for developing new antimicrobial agents (Idrees et al., 2019).

Biological Activities

Research into the biological activities of "5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide" derivatives has uncovered their potential in treating various diseases beyond their antimicrobial effects. Studies have demonstrated their analgesic and anti-inflammatory activities, highlighting the therapeutic potential of benzofuran pyrazole heterocycles in managing pain and inflammation (Kenchappa et al., 2020). Additionally, the synthesis of novel benzodifuranyl compounds derived from natural products like visnaginone and khellinone has been explored for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, offering insights into the development of new anti-inflammatory agents (Abu‐Hashem et al., 2020).

Antiallergic and Antitumor Properties

Further studies have investigated the antiallergic and antitumor properties of tetrazolyl and benzofuran compounds. Research on N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides has shown significant antiallergic activity, providing a basis for the development of new antiallergic agents (Honma et al., 1983). Additionally, the synthesis and chemistry of imidazotetrazines, including their antitumor activities, have been explored, indicating the potential of such compounds in creating novel cancer therapies (Stevens et al., 1984).

Future Directions

The future directions in the research and development of a compound depend on its potential applications. For example, GPR35 has emerged as a potential target in the treatment of pain and inflammatory and metabolic diseases . Therefore, compounds with a 1H-tetrazol-5-yl group, such as “5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide”, could potentially be developed as therapeutics for these conditions.

properties

IUPAC Name

5-methyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c1-11-2-7-15-12(8-11)9-16(24-15)17(23)19-13-3-5-14(6-4-13)22-10-18-20-21-22/h2-10H,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZRXDXFJGBMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.